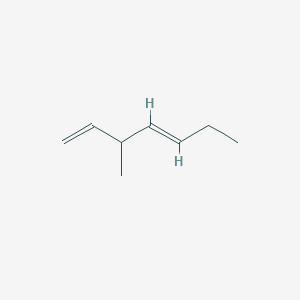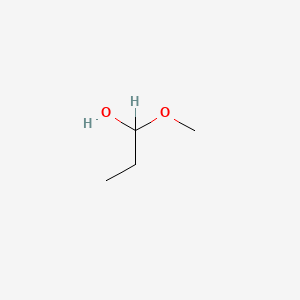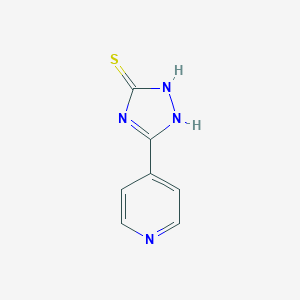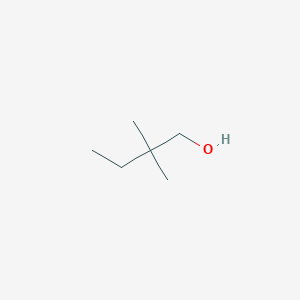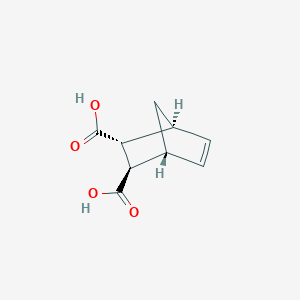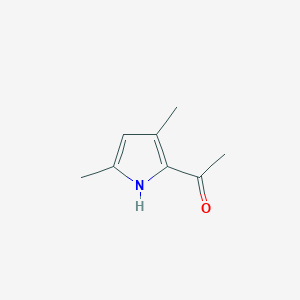
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a pyrrole derivative of significant interest due to its unique chemical and physical properties. It is part of a broader class of compounds that have been extensively studied for their synthetic methods, molecular structures, chemical reactions, and properties.
Synthesis Analysis
A penta-substituted pyrrole derivative related to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One was synthesized in a one-pot four-component coupling reaction, showcasing the compound's complex synthetic pathway and its structural diversity. This synthesis utilized natural hydroxyapatite as a catalyst, demonstrating the efficiency and eco-friendliness of the process (Louroubi et al., 2019).
科学的研究の応用
Catalytic Applications
One of the significant applications of derivatives similar to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is in catalysis. For example, pyrazolylamine ligands, closely related to the chemical , have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. The process depends on the solvent and co-catalyst, leading to various products, including high molecular weight linear high-density polyethylene. This demonstrates the compound's potential role in facilitating complex chemical reactions and synthesizing valuable polymers (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Material Synthesis
Derivatives of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One have been explored for synthesizing new materials with specific properties. For instance, novel isoxazoline incorporated pyrrole derivatives have been synthesized, displaying promising antibacterial activity due to the pyrrole ring structure. This indicates the potential of such compounds in developing new materials with antimicrobial properties (Kumar, Kumar, & Nihana, 2017).
Corrosion Inhibition
Research on pyrrole derivatives has also shown potential in corrosion inhibition. A new pyrrole derivative synthesized through a one-pot four-component coupling reaction demonstrated good efficiency in inhibiting steel corrosion. This suggests the utility of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One derivatives in protective coatings and treatments for metals, contributing to the longevity and durability of metal structures and components (Louroubi et al., 2019).
Fluorescent Chemosensors
Derivatives of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One have been identified as promising fluorescent chemosensors. A specific dimethylfuran tethered 2-aminopyridine-3-carbonitrile, derived from a similar synthesis process, has shown remarkable sensitivity as a chemosensor for Fe3+ ions and picric acid. This highlights the potential of such compounds in environmental monitoring and safety applications, detecting hazardous substances at very low concentrations (Shylaja, Rubina, Roja, & Kumar, 2020).
Luminescent Polymers
Research has also delved into the synthesis of highly luminescent polymers incorporating pyrrole derivatives. These polymers, containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibit strong fluorescence and are soluble in common organic solvents. Such materials are of interest for applications in optoelectronics and bioimaging, where high luminescence and stability in various solvents are desirable (Zhang & Tieke, 2008).
特性
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZNMNSPWOIFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383996 |
Source


|
| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
CAS RN |
1500-93-2 |
Source


|
| Record name | 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


